molecular formula C5H9N3S B1220759 KEVETRIN CAS No. 500863-50-3

KEVETRIN

Cat. No.: B1220759
CAS No.: 500863-50-3
M. Wt: 143.21 g/mol
InChI Key: PRDJGNVQBVXXEO-UHFFFAOYSA-N
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Biological Activity

Kevetrin, chemically known as thioureidobutyronitrile, has emerged as a promising anti-cancer compound primarily due to its ability to modulate the p53 protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical studies.

This compound functions primarily as a p53 agonist , which means it activates the p53 pathway that is often disrupted in cancer cells. The p53 protein is known as the "guardian of the genome" because it helps maintain genomic stability by regulating cell cycle progression, DNA repair, and apoptosis (programmed cell death) in response to cellular stress.

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells. In studies, treatment with this compound resulted in significant cell growth arrest and apoptosis across various AML cell lines, with TP53-mutant cells exhibiting heightened sensitivity to the drug .
  • Gene Expression Modulation : Research indicates that this compound alters gene expression profiles associated with critical cellular processes such as glycolysis, DNA repair, and the unfolded protein response. This modulation contributes to its cytotoxic effects against cancer cells .
  • Impact on Cellular Metabolism : this compound dampens MYC expression—a gene often implicated in cancer metabolism—thereby affecting cellular metabolic pathways that are crucial for tumor growth and survival .

Phase I Clinical Trials

Initial clinical trials have demonstrated this compound's safety and tolerability in patients with advanced solid tumors. A Phase I trial conducted at Dana-Farber Cancer Institute showed promising signs of therapeutic response, indicating that patients could tolerate the drug well without severe adverse effects .

Phase II Clinical Trials

A Phase IIa trial focused on patients with platinum-resistant ovarian cancer revealed intra-tumor modulation of p53 and suggested that this compound could be a viable treatment option for this challenging patient population. The trial aimed to evaluate safety, tolerability, and changes in biomarkers related to cell proliferation and death .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Focus Findings Reference
Induction of ApoptosisSignificant apoptosis in AML cells; higher sensitivity in TP53-mutant cells.
Gene Expression ProfilingDownregulation of glycolysis and DNA repair pathways; alteration in oncogenic pathways.
Cellular MetabolismDampening of MYC expression linked to reduced cellular metabolism in AML.
Clinical EfficacyPositive outcomes in Phase I trials; ongoing Phase II trials focusing on ovarian cancer patients.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving various AML cell lines, this compound treatment led to significant apoptosis and cell cycle arrest. The study highlighted that while wild-type TP53 cells showed limited response, TP53-mutant cells were particularly affected by the treatment .
  • Ovarian Cancer : A Phase IIa clinical trial demonstrated that patients receiving this compound exhibited modulation of p53 within tumors, suggesting potential therapeutic benefits for those with resistant forms of ovarian cancer. This trial is ongoing and aims to further elucidate the drug's efficacy .

Properties

IUPAC Name

3-cyanopropyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGNVQBVXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500863-50-3
Record name Kevetrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-isothioureidobutyronitrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-ISOTHIOUREIDOBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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